5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole
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Overview
Description
5-Chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a cyclohexylethylsulfanyl group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the benzimidazole ring.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(phenylsulfanyl)-1H-1,3-benzodiazole
- 5-Chloro-2-(methylsulfanyl)-1H-1,3-benzodiazole
- 5-Chloro-2-(ethylsulfanyl)-1H-1,3-benzodiazole
Uniqueness
5-Chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the presence of the cyclohexylethylsulfanyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C15H19ClN2S |
---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
6-chloro-2-(2-cyclohexylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H19ClN2S/c16-12-6-7-13-14(10-12)18-15(17-13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18) |
InChI Key |
CJNHHLQKLMRAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCSC2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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